molecular formula C9H17NO B1472160 1-Oxa-8-azaspiro[5.5]undecane CAS No. 70399-19-8

1-Oxa-8-azaspiro[5.5]undecane

Cat. No. B1472160
CAS RN: 70399-19-8
M. Wt: 155.24 g/mol
InChI Key: QHPMPGYFWNHQKR-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[5.5]undecane is a chemical compound with the CAS Number: 70399-19-8 . It has a molecular weight of 155.24 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H17NO/c1-2-7-11-9(4-1)5-3-6-10-8-9/h10H,1-8H2 .


Synthesis Analysis

The synthesis of this compound and related compounds has been studied . For instance, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was designed by incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C9H17NO/c1-2-7-11-9(4-1)5-3-6-10-8-9/h10H,1-8H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthetic Approaches to Spiroaminals The chemical structure of 1-Oxa-8-azaspiro[5.5]undecane, along with related compounds, presents a significant interest due to their core presence in natural and synthetic products with notable biological activities. These compounds, including this compound, are challenging targets for chemical synthesis, prompting the development of various synthetic strategies. The review by Sinibaldi and Canet (2008) offers a comprehensive overview of these methods, shedding light on the intricacies and novelty of the spiroaminal skeletons involved (Sinibaldi & Canet, 2008).

Exploration in Antibacterial Agents The compound's derivatives have been explored in the domain of antibacterial agents. For instance, Lukin et al. (2022) investigated derivatives of 1-Oxa-9-azaspiro[5.5]undecane in the synthesis of ciprofloxacin derivatives. Their study tested these new compounds against different bacterial strains, providing insights into the spectrum of activity and potential pharmaceutical applications of these derivatives (Lukin et al., 2022).

Radioligand Potential for Brain Imaging The research by Tian et al. (2020) delves into the synthesis and evaluation of 1-Oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. With promising selectivity and nanomolar affinity, these compounds exhibit potential as brain imaging agents, especially for σ1 receptors. The study's findings on biodistribution and autoradiography reinforce the compound's potential in neuroimaging applications (Tian et al., 2020).

Potential in Treating Chronic Kidney Diseases Kato et al. (2014) identified 1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent inhibitors with relevance in treating chronic kidney diseases. Their study emphasizes the oral bioavailability and therapeutic potential of these compounds, particularly highlighting their efficacy in lowering serum creatinine in specific animal models (Kato et al., 2014).

Reactivity in Chemical Reactions The work of Rashevskii et al. (2020) explores the enhanced reactivity of certain this compound derivatives, particularly focusing on their behavior in the Castagnoli-Cushman reaction with imines. This study provides valuable insights into the compound's reactivity, which is crucial for its potential applications in various chemical synthesis processes (Rashevskii et al., 2020).

Safety and Hazards

The safety information for 1-Oxa-8-azaspiro[5.5]undecane includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-oxa-8-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-7-11-9(4-1)5-3-6-10-8-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPMPGYFWNHQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-8-azaspiro[5.5]undecane
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Reactant of Route 6
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